![molecular formula C31H40N2O B13793446 1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is a complex organic compound that features a xanthene core linked to piperidine moieties through butene chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine typically involves multi-step organic reactions. One common method includes the initial formation of the xanthene core, followed by the attachment of butene chains and subsequent piperidine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethylxanthene: A simpler xanthene derivative used in various chemical applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A related compound used as a ligand in catalysis.
(11bR,11 bR)-4,4 -(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho 2,1: Another xanthene-based ligand with applications in asymmetric hydrogenation.
Uniqueness
1,1’-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of xanthene and piperidine moieties linked by butene chains sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C31H40N2O |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
1-[4-[7-(4-piperidin-1-ylbut-1-enyl)-9H-xanthen-2-yl]but-3-enyl]piperidine |
InChI |
InChI=1S/C31H40N2O/c1-5-17-32(18-6-1)21-9-3-11-26-13-15-30-28(23-26)25-29-24-27(14-16-31(29)34-30)12-4-10-22-33-19-7-2-8-20-33/h3-4,11-16,23-24H,1-2,5-10,17-22,25H2 |
Clave InChI |
STMXCMSCKUEUDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC=CC2=CC3=C(C=C2)OC4=C(C3)C=C(C=C4)C=CCCN5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
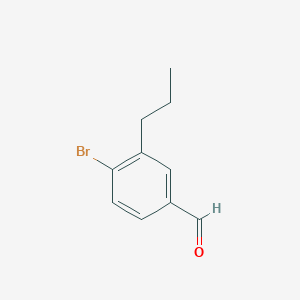
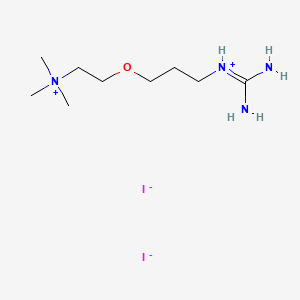

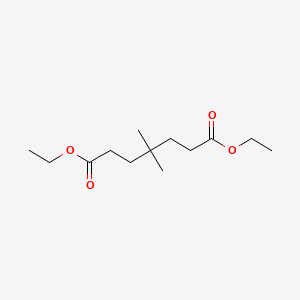


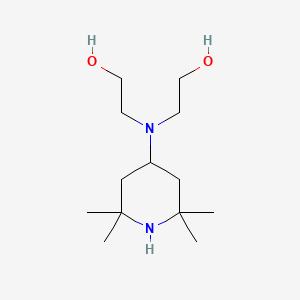

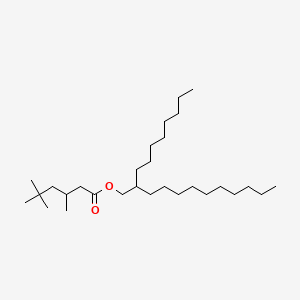
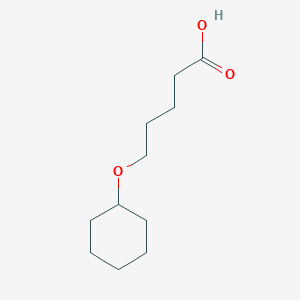
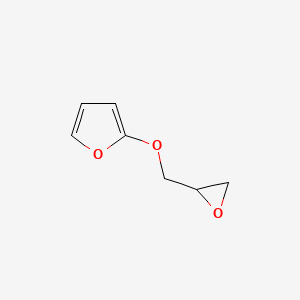
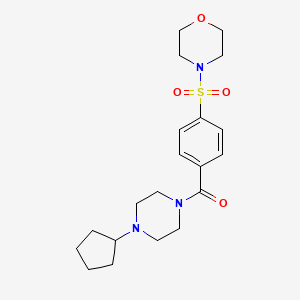
![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
